8-Isopropyl-1H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Isopropyl-1H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other plant-based products. It is widely consumed by humans for its stimulating effects on the central nervous system, improving alertness, and reducing fatigue.

Mechanism of Action

Caffeine acts as a competitive antagonist of adenosine receptors in the brain. Adenosine is a naturally occurring compound in the brain that promotes sleep and suppresses arousal. By blocking the adenosine receptors, 8-Isopropyl-1H-purine increases the activity of neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.

Biochemical and Physiological Effects:

Caffeine has a wide range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and respiratory rate, and stimulates the release of adrenaline. Caffeine also increases the production of gastric acid, which can lead to gastrointestinal discomfort in some individuals. Additionally, 8-Isopropyl-1H-purine has been shown to improve athletic performance by increasing endurance and reducing fatigue.

Advantages and Limitations for Lab Experiments

Caffeine is a widely used tool in laboratory experiments due to its well-known effects on the central nervous system. It is relatively easy to administer and has a rapid onset of action. However, the effects of 8-Isopropyl-1H-purine can vary widely between individuals, and the optimal dose for a given experiment may need to be determined empirically.

Future Directions

There are many potential future directions for research on 8-Isopropyl-1H-purine. One area of interest is the potential therapeutic applications of 8-Isopropyl-1H-purine, such as in the treatment of neurodegenerative diseases. Another area of interest is the development of new 8-Isopropyl-1H-purine analogs with improved pharmacokinetic properties or specific effects on different adenosine receptor subtypes. Additionally, further research is needed to fully understand the effects of 8-Isopropyl-1H-purine on the human body, particularly in vulnerable populations such as pregnant women and children.

Conclusion:

In conclusion, 8-Isopropyl-1H-purine, or 8-Isopropyl-1H-purine, is a naturally occurring stimulant with a wide range of effects on the human body. It has been extensively studied for its effects on cognitive function, athletic performance, and potential therapeutic applications. As research continues, new directions for the use of 8-Isopropyl-1H-purine may emerge, further expanding our understanding of this fascinating compound.

Synthesis Methods

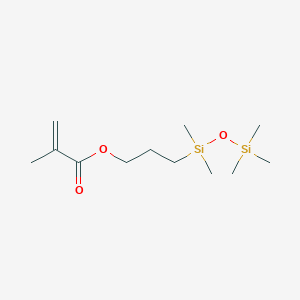

The synthesis of 8-Isopropyl-1H-purine involves the reaction of xanthine with dimethyl sulfate and isopropylamine. This reaction produces 8-Isopropyl-1H-purine as the main product, along with other by-products. The purity of 8-Isopropyl-1H-purine can be improved by recrystallization.

Scientific Research Applications

Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. Caffeine has also been studied for its potential therapeutic applications, such as in the treatment of Parkinson's disease and Alzheimer's disease.

properties

CAS RN |

18202-81-8 |

|---|---|

Product Name |

8-Isopropyl-1H-purine |

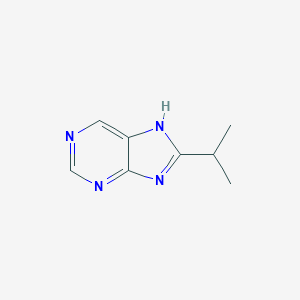

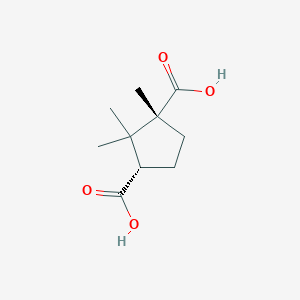

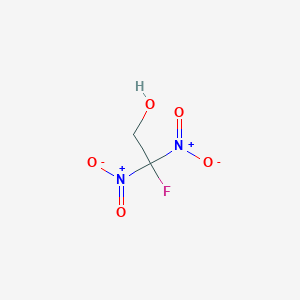

Molecular Formula |

C8H10N4 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

8-propan-2-yl-7H-purine |

InChI |

InChI=1S/C8H10N4/c1-5(2)7-11-6-3-9-4-10-8(6)12-7/h3-5H,1-2H3,(H,9,10,11,12) |

InChI Key |

HMOAZVUOEBMMER-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=NC=NC=C2N1 |

Canonical SMILES |

CC(C)C1=NC2=NC=NC=C2N1 |

synonyms |

Purine, 8-isopropyl- (8CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)

![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)